molecular formula C9H15NO B13964862 3-methyl-N-vinyl caprolactam CAS No. 502507-61-1

3-methyl-N-vinyl caprolactam

Cat. No.: B13964862
CAS No.: 502507-61-1
M. Wt: 153.22 g/mol
InChI Key: RYAFIHABDOQVHL-UHFFFAOYSA-N
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Description

3-methyl-N-vinyl caprolactam is a chemical compound that belongs to the class of vinyl lactams. It is a derivative of caprolactam, which is widely used in the production of synthetic polymers. The compound is characterized by the presence of a vinyl group attached to the nitrogen atom of the caprolactam ring, along with a methyl group at the third position of the ring. This unique structure imparts specific properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-methyl-N-vinyl caprolactam can be synthesized through a series of chemical reactions involving caprolactam as the starting material. One common method involves the vinylation of caprolactam using vinyl halides in the presence of a base. The reaction typically takes place under mild conditions, with temperatures ranging from 50°C to 100°C. The presence of a catalyst, such as a palladium complex, can enhance the reaction efficiency .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound. Advanced techniques, such as distillation and crystallization, are employed to purify the final product and achieve the desired quality standards .

Mechanism of Action

The mechanism of action of 3-methyl-N-vinyl caprolactam is primarily related to its ability to undergo polymerization and form hydrogels. These hydrogels exhibit temperature-sensitive behavior, allowing them to swell or shrink in response to changes in temperature. This property is utilized in drug delivery systems, where the hydrogels can release drugs in a controlled manner based on the surrounding temperature . The molecular targets and pathways involved in this mechanism include the interactions between the polymer chains and the encapsulated drugs, as well as the diffusion of the drugs through the hydrogel matrix .

Comparison with Similar Compounds

Properties

CAS No.

502507-61-1

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-ethenyl-4-methylazepan-2-one

InChI

InChI=1S/C9H15NO/c1-3-10-6-4-5-8(2)7-9(10)11/h3,8H,1,4-7H2,2H3

InChI Key

RYAFIHABDOQVHL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C(=O)C1)C=C

Related CAS

502507-61-1

Origin of Product

United States

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